molecular formula C16H12N2O4S2 B14922616 5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid

5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid

Cat. No.: B14922616
M. Wt: 360.4 g/mol
InChI Key: ZCJLMXCSLXTWAD-UHFFFAOYSA-N
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Description

5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid is a salicylic acid derivative featuring a benzothiazole ring connected via a sulfanyl acetyl linker to the 5-amino position of 2-hydroxybenzoic acid. This compound’s unique structure positions it as a candidate for exploring antioxidant, antimicrobial, or stress-response-modulating properties .

Properties

Molecular Formula

C16H12N2O4S2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H12N2O4S2/c19-12-6-5-9(7-10(12)15(21)22)17-14(20)8-23-16-18-11-3-1-2-4-13(11)24-16/h1-7,19H,8H2,(H,17,20)(H,21,22)

InChI Key

ZCJLMXCSLXTWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-tubercular and anti-cancer properties

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Name Substituent/Modification Molecular Formula Key Properties
5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid (Target) Benzothiazole-sulfanyl acetyl group at 5-position C₁₆H₁₂N₂O₃S₂ High lipophilicity; potential thiol-mediated protein interactions
2-Hydroxy-4-substituted-3-(4,6-disubstituted benzothiazolyl-2-azo)benzoic acid Azo-linked benzothiazole at 3-position; phenolic and carboxylic acid groups Variable Strong absorbance in UV-vis range (λₐᵦₛ ~400–500 nm); pKa₁ (COOH): ~3.1–3.5, pKa₂ (OH): ~9.2–10.5
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid (Aspirin derivative) Branched allylamino group at 5-position C₁₈H₂₃NO₃ Activates stress proteins (GST-4, HSP-16.2) in C. elegans; no DAF-16 activation
5-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid Ethoxy-oxo acetyl group at 5-position C₁₁H₁₁NO₆ Lower molecular weight (253.21 g/mol); potential solubility advantages
4-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid (Positional isomer) Benzothiazole-sulfanyl acetyl group at 4-position C₁₆H₁₂N₂O₃S₂ Reduced steric hindrance at 4-position; unknown bioactivity compared to 5-substituted isomer

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